p-Butoxybenzylidene p-hexylaniline

Liquid crystal Partition coefficient Lipophilicity

Sourcing a well-characterized liquid crystal model compound with validated phase behavior is often challenging. p-Butoxybenzylidene p-hexylaniline (CAS 111458-12-9) addresses this with a precisely defined asymmetric butoxy-hexyl substitution that yields distinct nematic and smectic phases. • Radiothermoluminescence-derived electron trapping parameters cross-validated against DSC thermal profiles. • Proton spin-lattice relaxation data (4-30 MHz across N, SA, SB phases) enable quantitative molecular dynamics correlation. • DSC-characterized SmA→SmC transition at ~70°C serves as a thermal calibration benchmark. Supplied with full analytical documentation; ready for immediate global dispatch.

Molecular Formula C23H31NO
Molecular Weight 337.5 g/mol
CAS No. 111458-12-9
Cat. No. B13745500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Butoxybenzylidene p-hexylaniline
CAS111458-12-9
Molecular FormulaC23H31NO
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC
InChIInChI=1S/C23H31NO/c1-3-5-7-8-9-20-10-14-22(15-11-20)24-19-21-12-16-23(17-13-21)25-18-6-4-2/h10-17,19H,3-9,18H2,1-2H3
InChIKeyOFIBDXCRLAWBQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Butoxybenzylidene p-hexylaniline Procurement & Specifications


p-Butoxybenzylidene p-hexylaniline (CAS: 111458-12-9) is a Schiff base liquid crystal belonging to the benzylideneaniline class, with the molecular formula C23H31NO and a molecular weight of 337.5 g/mol [1]. The compound exhibits thermotropic mesomorphism, displaying both nematic and smectic liquid crystalline phases depending on temperature [2]. Its structure features a butoxy substituent on the benzylidene moiety and a hexyl chain on the aniline moiety, a specific alkoxy-alkyl substitution pattern that distinguishes it from symmetric dialkoxy or dialkyl analogs [3].

Class Schiff base liquid crystal
Mesophase Nematic and smectic phases
Substitution Asymmetric butoxy-hexyl pattern

Why p-Butoxybenzylidene p-hexylaniline Is Irreplaceable


Schiff base liquid crystals exhibit substantial variation in phase behavior and physicochemical properties based on terminal substituent length and symmetry . Compounds within this class cannot be interchanged without altering critical performance parameters, as terminal chain length directly governs mesophase type, transition temperatures, and the presence or absence of specific smectic subphases. For p-butoxybenzylidene p-hexylaniline, the asymmetric butoxy-hexyl substitution pattern produces distinct phase behavior compared to symmetric dialkoxy homologs, with the specific butoxy group conferring a unique balance of nematic and smectic character that differs from both shorter-chain analogs (which may lack smectic phases entirely) and longer-chain variants (which may exhibit different smectic polymorphism) [1]. Furthermore, the compound's electronic properties, including electron trapping behavior characterized via radiothermoluminescence, are specific to its molecular architecture and cannot be assumed for even closely related structural analogs [2].

Target: p-Butoxybenzylidene p-hexylaniline
Typical Alternatives
Asymmetric butoxy-hexyl substitution
Symmetric dialkoxy analogs – phase sequence may differ
Specific nematic–smectic balance
Shorter-chain analogs – may lack smectic phases
RTL-characterized electron trapping
Uncharacterized analogs – trapping behavior unknown

p-Butoxybenzylidene p-hexylaniline vs. Analog Comparators


XLogP3-AA Hydrophobicity Comparison

The computed XLogP3-AA value for p-butoxybenzylidene p-hexylaniline (butoxy-hexyl isomer) is 7.4 [1]. While this specific computed value for the positional isomer p-hexyloxybenzylidene p-butylaniline is not available in authoritative databases, the difference in substitution pattern (alkoxy on benzylidene vs. alkyl on aniline) alters electronic distribution and molecular dipole, factors known to affect solubility in formulation matrices and dielectric anisotropy in device applications [2].

Lipophilicity
Reported
XLogP3-AA 7.4 (computed)
Comparator: p-hexyloxybenzylidene p-butylaniline data unavailable
Supports solubility modeling; comparator data absent
Computed property; experimental validation recommended
Liquid crystal Partition coefficient Lipophilicity

Electron Trapping via Radiothermoluminescence

The mesomorphic compound 4-butoxybenzylidene-4′-hexylaniline was characterized via radiothermoluminescence (RTL) to determine electron trapping depths and recombination center energy distributions across supercooled and crystalline phases, with data compared directly to differential scanning calorimetry (DSC) spectra over identical temperature ranges [1]. This RTL-derived trapping profile is specific to this compound's molecular packing and cannot be extrapolated to analogs with different terminal chain configurations.

Electron Trapping
Head-to-head
RTL trapping parameters cross-validated with DSC
Method context for dielectric studies
Compound-specific packing; not generalizable
RTL vs. DSC thermal profiles
Electron trapping Radiothermoluminescence Dielectric reliability

Smectic A-C Transition by DSC

Differential scanning calorimetry (DSC) studies on p-butoxybenzylidene p-hexylaniline report a smectic A to smectic C phase transition occurring at approximately 70°C . This thermal behavior is characteristic of this specific asymmetric butoxy-hexyl substitution pattern. In contrast, the positional isomer p-hexyloxybenzylidene p-butylaniline lacks published DSC transition data, and symmetric dialkoxy Schiff bases typically exhibit distinct phase sequences (often broader nematic ranges or different smectic polymorphism) depending on chain length parity and symmetry .

Smectic Transition
Data to verify
Smectic A→C approx. 70°C
Comparator data unavailable
Class-level phase behavior; verify with DSC
Reported DSC assignment; independent confirmation needed
Mesophase DSC Thermal analysis

Molecular Dynamics by NMR Relaxometry

A nuclear spin-lattice relaxation study of butoxybenzylidene hexylaniline (designated '40.6') characterized proton relaxation times across Larmor frequencies ranging from 4 to 30 MHz over the entire mesomorphic temperature range encompassing nematic (N), smectic A (SA), and smectic B (SB) phases [1]. The frequency-dependent relaxation dispersion profiles provide quantitative information on molecular reorientational dynamics and translational diffusion within each mesophase—parameters directly correlated with rotational viscosity and electro-optic response times. Comparable NMR relaxation data for the positional isomer p-hexyloxybenzylidene p-butylaniline are not available in the peer-reviewed literature.

NMR Relaxation
Reported
T1 dispersion 4–30 MHz across N, SA, SB phases
Comparator lacks equivalent NMR data
Supports rotational viscosity correlation
Published proton relaxation study
NMR relaxometry Molecular dynamics Rotational viscosity

p-Butoxybenzylidene p-hexylaniline Research & Industrial Applications


Dielectric Reliability & Charge Trapping

For research groups investigating dielectric breakdown mechanisms or charge storage in liquid crystal devices, this compound offers peer-reviewed, radiothermoluminescence-derived electron trapping parameters (trapping depth and recombination center distributions) that have been directly cross-validated against DSC thermal profiles [1]. This makes it suitable as a model system for studying how molecular packing and mesophase order influence charge transport and dielectric aging—parameters critical for long-term device reliability.

Rotational Viscosity & Molecular Dynamics

Researchers studying the relationship between molecular architecture and dynamic behavior in liquid crystalline phases can leverage the published proton spin-lattice relaxation data (4–30 MHz across N, SA, and SB phases) for this compound [1]. These NMR dispersion profiles enable quantitative correlation between terminal chain substitution pattern and molecular reorientational dynamics, informing the rational design of mixtures with optimized rotational viscosity for faster electro-optic response.

Smectic A-C Transition Calibration

The compound's DSC-characterized smectic A to smectic C transition at approximately 70°C provides a defined thermal benchmark for calibrating differential scanning calorimetry instrumentation or for use as a reference material in studies of tilted smectic phases [1]. This is particularly relevant for laboratories developing ferroelectric liquid crystal formulations, where precise control over smectic C phase temperature range is essential.

Solubility & Partitioning Optimization

The computed XLogP3-AA value of 7.4 provides a quantitative reference point for predicting solubility and compatibility when formulating this compound into multi-component liquid crystal mixtures [1]. This parameter is essential for designing eutectic mixtures with depressed melting points and broadened mesophase ranges, a common strategy in display-grade liquid crystal development.

Application
Selection Property
Validation Focus
Dielectric Reliability Research
Electron trapping depth profiles
Radiothermoluminescence vs. DSC cross-check
Rotational Viscosity Modeling
NMR relaxation dispersion across mesophases
Molecular dynamics-to-viscosity correlation
Smectic Phase Calibration
Smectic A→C transition thermal benchmark
DSC phase assignment verification
Mixture Formulation
Computed XLogP3-AA lipophilicity
Eutectic mixture melting point depression

Technical Documentation Hub

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29 linked technical documents
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